

Di-sec-butylamine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Di-sec-butylamine**, a significant secondary aliphatic amine. The document details its nomenclature, physicochemical properties, and key synthetic methodologies, tailored for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

Di-sec-butylamine is known by a variety of names in commercial and academic literature. Its systematic IUPAC name is N-(butan-2-yl)butan-2-amine. Understanding its various synonyms is crucial for comprehensive literature searches and chemical sourcing.

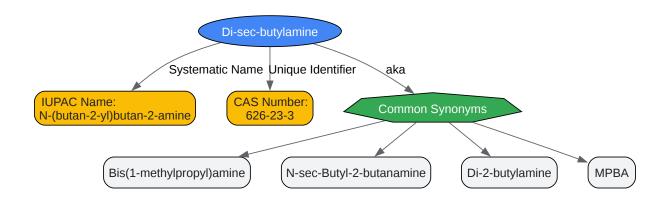
Commonly used synonyms and identifiers include:

- Bis(1-methylpropyl)amine[1][2][3]
- N,N-di-sec-butylamine
- Di-2-butylamine[4]
- N-sec-Butyl-2-butanamine[5]
- 2-Butanamine, N-(1-methylpropyl)-[1]
- (sec-C4H9)2NH[1]



- MPBA[1]
- EINECS 210-937-9[1]
- NSC 8703[1]

The following diagram illustrates the relationship between these identifiers.



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Caption: Nomenclature and identifiers for Di-sec-butylamine.

Physicochemical Properties

Di-sec-butylamine is a colorless to pale yellow liquid characterized by a strong, amine-like odor.[6] Its branched sec-butyl groups create significant steric hindrance, which influences its reactivity and solubility compared to linear amines.[6] The quantitative properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
CAS Number	626-23-3	[1][4]
Molecular Formula	C8H19N	[7]
Molecular Weight	129.24 g/mol	[7]
Appearance	Colorless to pale yellow liquid with a sharp amine-like odor	[6]
Density	0.753 g/mL at 25 °C	
Boiling Point	134-136 °C	[1]
Melting Point	-70 °C	[1]
Flash Point	69 °F (20.6 °C)	[3]
Refractive Index	n20/D 1.41	
Solubility	Limited solubility in water, miscible with most organic solvents	[6]

Synthesis and Experimental Protocols

Di-sec-butylamine is produced industrially through controlled organic synthesis.[6] The most common and efficient laboratory-scale synthesis is the reductive amination of 2-butanone with sec-butylamine.[6] Direct alkylation of sec-butylamine with sec-butyl halides is a possible alternative but is often less efficient due to the potential for over-alkylation, leading to the formation of tri-sec-butylamine.[6]

General Protocol for Synthesis via Reductive Amination

The following procedure is adapted from the general method for the reductive amination of ketones using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2] This method is known for its high efficiency and tolerance of various functional groups.[1]

Reaction Scheme: 2-Butanone + sec-Butylamine → [Imine/Iminium Intermediate] -- (NaBH(OAc)₃)--> **Di-sec-butylamine**



Materials:

- sec-Butylamine
- 2-Butanone (Methyl Ethyl Ketone, MEK)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic Acid (optional, catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- To a stirred solution of sec-butylamine (1.0 mmol) and 2-butanone (1.0-1.2 mmol) in 1,2-dichloroethane (5 mL), add sodium triacetoxyborohydride (1.2-1.5 mmol).
- If the amine starting material is used as a hydrochloride salt, add one equivalent of a tertiary amine base (e.g., triethylamine) to liberate the free amine.
- The reaction is typically stirred at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are generally complete within a few hours.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Stir vigorously for 10-15 minutes until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).



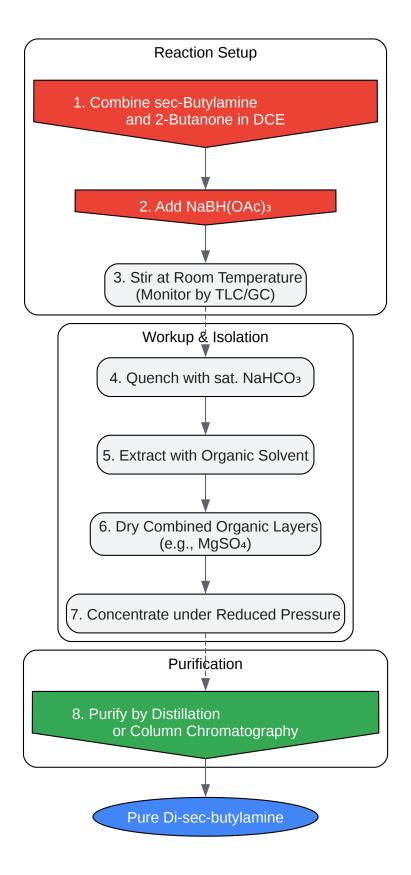




- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by distillation or column chromatography to yield pure **Di-sec-butylamine**.

The following diagram outlines the workflow for this synthetic protocol.





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Caption: Experimental workflow for the synthesis of **Di-sec-butylamine**.



Role in Signaling Pathways and Drug Development

Di-sec-butylamine is primarily utilized as a versatile chemical intermediate and building block in organic synthesis.[6] It serves as a precursor for the synthesis of agrochemicals (such as herbicides and pesticides), corrosion inhibitors, rubber chemicals, and surfactants.[6]

In the pharmaceutical sector, its role is that of a precursor in the preparation of active pharmaceutical ingredients (APIs).[6] The branched, lipophilic structure of the di-sec-butyl moiety can be incorporated into drug candidates to modulate properties like bioavailability and lipophilicity.[6]

Based on available scientific literature, **Di-sec-butylamine** itself does not have a defined mechanism of action or a direct role in biological signaling pathways. Its utility in drug development is as a structural component for more complex, biologically active molecules rather than as an active agent itself.

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